![molecular formula C₁₁H₇D₅ B1141962 Ethyl trans-Cinnamate-[d5] CAS No. 856765-68-9](/img/structure/B1141962.png)

Ethyl trans-Cinnamate-[d5]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

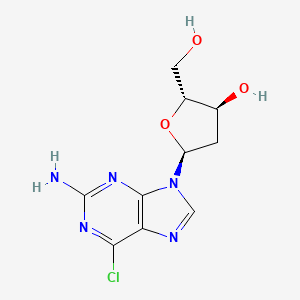

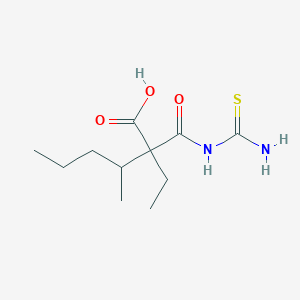

Ethyl trans-Cinnamate-[d5] is an alkyl cinnamate and an ethyl ester . It is a derivative of cinnamic acid, which is a phenolic plant compound . The molecular formula of Ethyl trans-Cinnamate-[d5] is C11H12O2 .

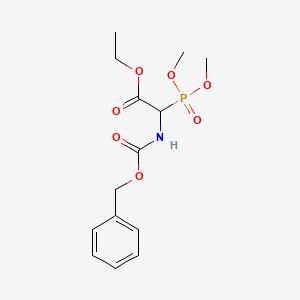

Synthesis Analysis

Ethyl trans-Cinnamate can be synthesized via the Wittig reaction. This involves the reaction of benzaldehyde with the stabilized phosphorus ylid (carbethoxymethylene)triphenylphosphorane . The reaction is highly stereoselective and affords the product in excellent yield and purity .

Molecular Structure Analysis

The IUPAC name for Ethyl trans-Cinnamate-[d5] is ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate . The InChI is InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D .

Chemical Reactions Analysis

The Wittig reaction is a key chemical reaction involved in the synthesis of Ethyl trans-Cinnamate . This reaction is known for its high yield and excellent stereoselectivity .

Physical And Chemical Properties Analysis

Ethyl trans-Cinnamate-[d5] has a molecular weight of 181.24 g/mol . It has a computed XLogP3 of 3 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 181.115113351 g/mol . It has a topological polar surface area of 26.3 Ų .

Aplicaciones Científicas De Investigación

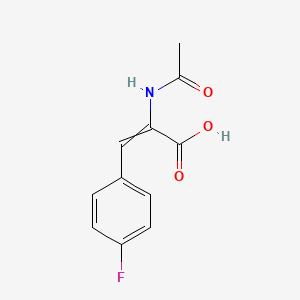

Antimicrobial Activity

Ethyl trans-cinnamate-d5(phenyl-d5) and its derivatives have shown significant antimicrobial activity . In a study, synthetic cinnamides and cinnamates were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria . The compounds were found to be fungicidal and bactericidal, with minimum inhibitory concentrations (MICs) in the range of 626.62 µM to 789.19 µM .

Mechanism of Antifungal Action

The antifungal action of Ethyl trans-cinnamate-d5(phenyl-d5) is believed to be due to its interaction with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Synergistic Effects with Other Drugs

Ethyl trans-cinnamate-d5(phenyl-d5) has been found to have additive effects when used in combination with other drugs like nystatin (for fungi) and amoxicillin (for bacteria) . This suggests that it could be used in combination therapies to enhance the effectiveness of existing antimicrobial treatments .

Biochemical Production

Ethyl trans-cinnamate-d5(phenyl-d5) can be produced by engineered strains of Pseudomonas taiwanensis . The engineered strains were able to convert glucose and glycerol into t-cinnamate with yields of 23 and 39% Cmol Cmol−1, respectively .

Precursor for Bio-based Chemicals

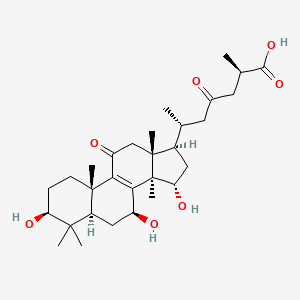

Trans-cinnamate, which can be produced from Ethyl trans-cinnamate-d5(phenyl-d5), is a valuable chemical building block . It is widely used in industry for flavoring, pharmaceuticals, and cosmetics . It can also serve as a precursor for bio-based drop-in chemicals such as styrene .

Role in Phenylpropanoid Synthesis

Ethyl trans-cinnamate-d5(phenyl-d5) plays a crucial role in the phenylpropanoid synthesis in plants . Phenylalanine ammonia lyase (PAL), an enzyme that regulates phenylpropanoid synthesis, is known to be inhibited by trans-cinnamate . This suggests that Ethyl trans-cinnamate-d5(phenyl-d5) could be used to control the production of phenylpropanoids in plants .

Direcciones Futuras

Research is ongoing into the use of cinnamic acid derivatives, including Ethyl trans-Cinnamate, in the development of biobased plastics . These compounds are being explored for their potential in reducing global warming caused by increasing amounts of carbon dioxide . Additionally, some cinnamic acid derivatives have shown potential in skin lightening and anti-ageing properties, and may become new cosmetic ingredients in the future .

Propiedades

IUPAC Name |

ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-YSVLDWRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C=C1)/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-cinnamate-d5(phenyl-d5) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)